![molecular formula C16H12Cl3N5OS B2992092 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide CAS No. 765903-58-0](/img/structure/B2992092.png)
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a sulfanyl group (-SH). It also contains several chlorophenyl groups, which are phenyl groups (a ring of six carbon atoms, akin to benzene) with chlorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The triazole ring and phenyl rings would likely contribute to the compound’s planarity, while the various substituents (the amine, sulfanyl, and chlorophenyl groups) would project from this plane .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the amine group might participate in acid-base reactions, the triazole ring might undergo reactions at the nitrogen atoms, and the sulfanyl group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple polar groups (like the amine and sulfanyl groups) and the chlorine atoms might make it relatively polar, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and structural characterization of compounds related to 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide have been extensively studied. Researchers have developed methods for synthesizing derivatives with potential pharmacological properties, employing techniques such as vibrational spectroscopy, density functional theory, and molecular docking to understand the compound's characteristics and interactions at the molecular level (Jenepha Mary, Pradhan, & James, 2022). These studies lay the groundwork for exploring the compound's applications in various fields, including medicine and pharmacology.
Pharmacological Potential
The pharmacological potential of derivatives of this compound is a significant area of interest. Compounds exhibiting a range of activities, such as antimicrobial, antiviral, and antiproliferative effects, have been synthesized and tested. For instance, derivatives have shown moderate to potent activity against various pathogenic strains and have been evaluated for their inhibitory potential against enzymes related to disease processes (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019). These findings suggest the compound's derivatives could be valuable in developing new therapeutic agents.
Anticancer Activity
A notable area of research involves evaluating the anticancer potential of these compounds. Studies have focused on synthesizing derivatives and testing their efficacy against various cancer cell lines. Some derivatives have demonstrated specific activity against certain cancer types, suggesting their potential as candidates for anticancer drug development (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022). These investigations contribute to the ongoing search for more effective and targeted cancer treatments.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction mechanisms of these compounds with biological targets. Such research aids in predicting the binding affinity and orientation of compounds within target sites, providing insights into their potential therapeutic effects. This approach has been used to explore the inhibitory activities of derivatives against enzymes and receptors, offering a basis for optimizing and designing drugs with enhanced efficacy and specificity (Riaz, Iftikhar, Saleem, & al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-9-5-10(18)7-11(6-9)21-14(25)8-26-16-23-22-15(24(16)20)12-3-1-2-4-13(12)19/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOIFBPTKMHVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


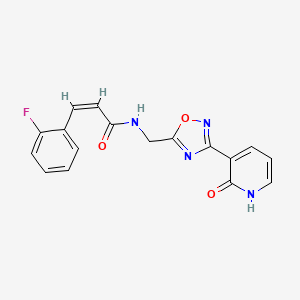
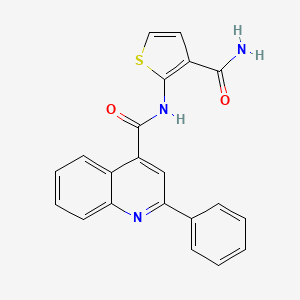
![N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992016.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992019.png)
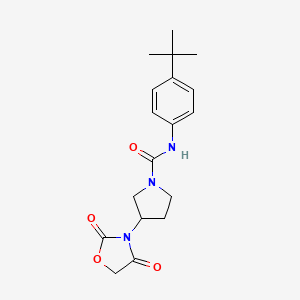
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)
![2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2992024.png)
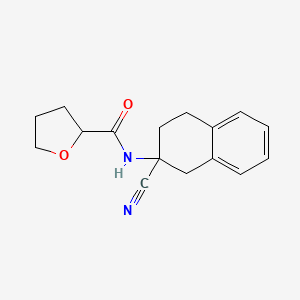
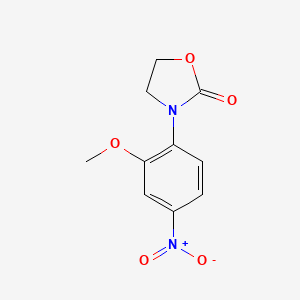
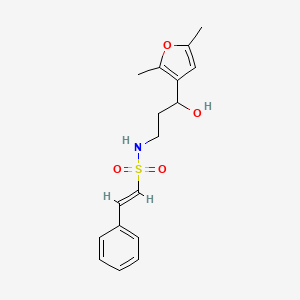
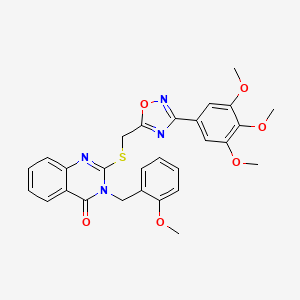
![5-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2992032.png)